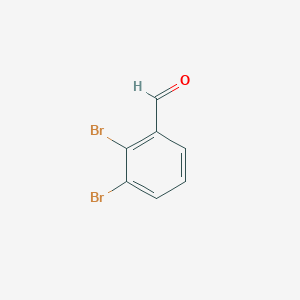

2,3-Dibromobenzaldehyde

CAS No.: 61563-26-6

Cat. No.: VC2360918

Molecular Formula: C7H4Br2O

Molecular Weight: 263.91 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61563-26-6 |

|---|---|

| Molecular Formula | C7H4Br2O |

| Molecular Weight | 263.91 g/mol |

| IUPAC Name | 2,3-dibromobenzaldehyde |

| Standard InChI | InChI=1S/C7H4Br2O/c8-6-3-1-2-5(4-10)7(6)9/h1-4H |

| Standard InChI Key | GEICDMWIZIQEEI-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)Br)Br)C=O |

| Canonical SMILES | C1=CC(=C(C(=C1)Br)Br)C=O |

Introduction

2,3-Dibromobenzaldehyde is a halogenated derivative of benzaldehyde, characterized by the presence of two bromine atoms at the 2 and 3 positions of the benzene ring. It is a chemical compound with the molecular formula C₇H₄Br₂O and a molecular weight of approximately 263.914 g/mol . This compound is used in various chemical syntheses due to its reactive nature.

Synthesis and Applications

2,3-Dibromobenzaldehyde can be synthesized through various methods involving the bromination of benzaldehyde. Its applications are diverse, primarily in organic synthesis as a precursor for more complex molecules. It is used in the production of pharmaceuticals, dyes, and other organic compounds due to its reactive bromine groups, which can undergo substitution reactions .

Safety and Handling

Handling 2,3-Dibromobenzaldehyde requires caution due to its potential hazards. It is classified with hazard codes indicating irritant properties (Xi), and appropriate personal protective equipment should be used when handling this compound . The safety data sheet (SDS) provides detailed information on safe handling practices.

Research Findings and Uses

Research on 2,3-Dibromobenzaldehyde often focuses on its role as an intermediate in chemical syntheses. Its use in the synthesis of complex organic molecules is well-documented, and it serves as a versatile building block due to its reactive functional groups . Additionally, its applications in pharmaceutical chemistry are significant, contributing to the development of new drugs and therapeutic agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume